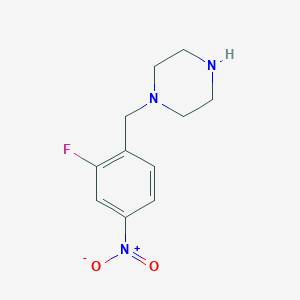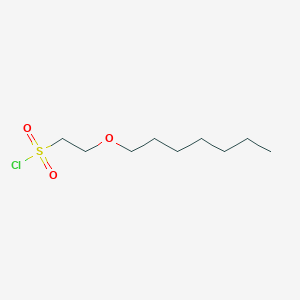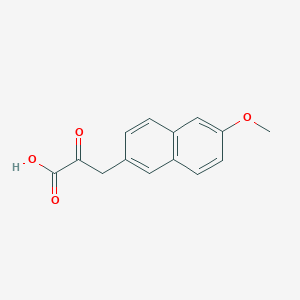
3-Pyridinethiol, 5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinethiol, 5-fluoro- is a heterocyclic compound that contains a pyridine ring substituted with a thiol group at the 3-position and a fluorine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinethiol, 5-fluoro- typically involves the introduction of the thiol and fluorine substituents onto the pyridine ring. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a thiol reagent. For example, 5-chloro-3-pyridinethiol can be synthesized by reacting 3,5-dichloropyridine with a thiol reagent under appropriate conditions .
Industrial Production Methods
Industrial production of 3-Pyridinethiol, 5-fluoro- may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and controlled reaction conditions to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinethiol, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: Thiolates or amines for substitution reactions.
Catalysts: Palladium or other transition metal catalysts for cyclization reactions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Fused Heterocycles: Formed from cyclization reactions.
Aplicaciones Científicas De Investigación
3-Pyridinethiol, 5-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinethiol, 5-fluoro- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinethiol, 5-chloro-: Similar structure but with a chlorine atom instead of fluorine.
3-Pyridinethiol, 5-bromo-: Similar structure but with a bromine atom instead of fluorine.
3-Pyridinethiol, 5-iodo-: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
3-Pyridinethiol, 5-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C5H4FNS |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
5-fluoropyridine-3-thiol |
InChI |
InChI=1S/C5H4FNS/c6-4-1-5(8)3-7-2-4/h1-3,8H |
Clave InChI |
LJGOYNUUJSIITD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)






![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)


